molecular formula C12H14N2O B13476043 4-(3-Isopropyl-1h-pyrazol-1-yl)phenol

4-(3-Isopropyl-1h-pyrazol-1-yl)phenol

Katalognummer: B13476043
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: ZMBIKBUKCRCAJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-Isopropyl-1h-pyrazol-1-yl)phenol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an isopropyl group attached to the pyrazole ring and a phenol group attached to the fourth position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .

Vorbereitungsmethoden

The synthesis of 4-(3-Isopropyl-1h-pyrazol-1-yl)phenol can be achieved through various synthetic routesThe reaction is typically carried out under basic conditions and may involve the use of microwave irradiation to enhance the reaction rate . Industrial production methods may involve large-scale batch or continuous flow processes to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

4-(3-Isopropyl-1h-pyrazol-1-yl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce different functional groups onto the pyrazole ring .

Wissenschaftliche Forschungsanwendungen

4-(3-Isopropyl-1h-pyrazol-1-yl)phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antimicrobial, anti-inflammatory, and anticancer activities. The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development. Additionally, it is used in the development of new materials with unique properties for industrial applications .

Wirkmechanismus

The mechanism of action of 4-(3-Isopropyl-1h-pyrazol-1-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

4-(3-Isopropyl-1h-pyrazol-1-yl)phenol can be compared with other similar compounds, such as 4-(1-Phenyl-1h-pyrazol-3-yl)phenol and 4-(3-Methyl-1h-pyrazol-1-yl)phenol. These compounds share the pyrazole core structure but differ in the substituents attached to the pyrazole ring. The presence of different substituents can significantly influence the biological activity and chemical properties of these compounds. For example, the isopropyl group in this compound may enhance its lipophilicity and membrane permeability compared to other similar compounds .

Eigenschaften

Molekularformel

C12H14N2O

Molekulargewicht

202.25 g/mol

IUPAC-Name

4-(3-propan-2-ylpyrazol-1-yl)phenol

InChI

InChI=1S/C12H14N2O/c1-9(2)12-7-8-14(13-12)10-3-5-11(15)6-4-10/h3-9,15H,1-2H3

InChI-Schlüssel

ZMBIKBUKCRCAJK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=NN(C=C1)C2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.